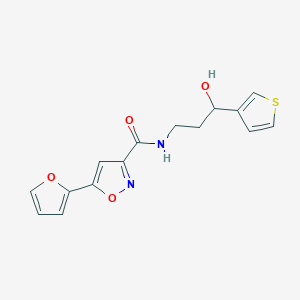

![molecular formula C24H25N3O4S2 B2463356 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 877655-72-6](/img/structure/B2463356.png)

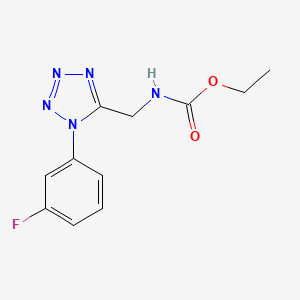

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

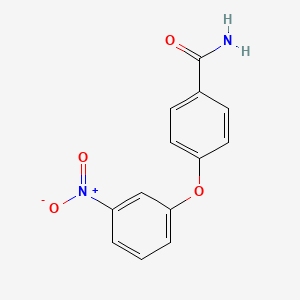

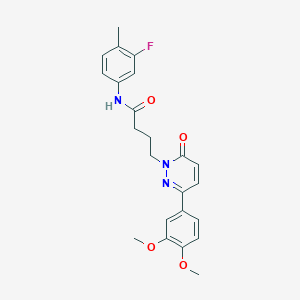

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

This compound exhibits promising anticancer potential due to its interaction with specific cellular targets. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. By inhibiting key enzymes or signaling pathways, it may suppress tumor growth and metastasis. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic use .

Targeting Biliary Tract Cancer

In a specific context, this compound has been considered for the treatment of biliary tract cancer. Its unique chemical structure may offer advantages in targeting cancer cells within the bile ducts. Clinical trials and preclinical studies are ongoing to evaluate its efficacy and safety in this indication .

Blatter Radical Polymorphism

Interestingly, this compound is related to the family of Blatter radicals. Polymorphism has been observed, resulting in two distinct crystalline forms (2α and 2β). Researchers have characterized these polymorphs using X-ray crystallography and magnetic susceptibility measurements. Understanding the crystal structures and their magnetic properties contributes to fundamental research in materials science .

Boron-Based Ligand

Due to its boron-containing moiety, this compound can serve as a ligand in coordination chemistry. Researchers explore its coordination behavior with transition metals, lanthanides, or other metal ions. The resulting complexes may find applications in catalysis, materials synthesis, or luminescence studies .

Organic Synthesis

The compound’s thienopyrimidine scaffold, combined with its sulfur and acetamide functionalities, makes it valuable for organic synthesis. Researchers have utilized it as a building block for constructing more complex molecules. Its reactivity and stability under various conditions contribute to its versatility in synthetic chemistry .

Pharmacophore Design

By analyzing the compound’s structure, researchers can identify pharmacophoric features critical for binding to specific biological targets. These insights aid in rational drug design. Computational studies and molecular modeling help predict its interactions with proteins, enzymes, or receptors, potentially leading to novel drug candidates .

Mécanisme D'action

Target of Action

Similar compounds have been reported to targetfibroblast growth factor receptors (FGFRs) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis.

Mode of Action

It is known that fgfr inhibitors work by blocking the activity of fgfrs, thereby inhibiting the signaling pathways that lead to cell growth and proliferation .

Biochemical Pathways

Fgfr inhibitors generally affect pathways involved in cell growth and proliferation, such as theRAS/MAPK pathway , the PI3K/AKT pathway , and the PLCγ pathway .

Result of Action

Fgfr inhibitors typically result in the inhibition of cell growth and proliferation, potentially leading to the death of cancer cells .

Propriétés

IUPAC Name |

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S2/c1-14-5-6-15(2)18(11-14)25-21(28)13-33-24-26-17-9-10-32-22(17)23(29)27(24)16-7-8-19(30-3)20(12-16)31-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGDYYGFPRHCPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2463277.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2463280.png)

![N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2463288.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2463293.png)